molecular formula C20H15ClN2O3 B317679 N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide

Cat. No.: B317679
M. Wt: 366.8 g/mol
InChI Key: OWTOMAYMZDSJHX-LFYBBSHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide is a synthetic organic compound characterized by its complex structure, which includes a furan ring, a chlorophenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide typically involves a multi-step process:

    Formation of the Furan-2-carboxylic Acid: This can be achieved through the oxidation of furan using reagents such as potassium permanganate or chromium trioxide.

    Amidation Reaction: The furan-2-carboxylic acid is then converted to its corresponding amide by reacting with an amine, in this case, 4-aminophenyl.

    Coupling with 3-(4-chlorophenyl)prop-2-enoyl Chloride: The final step involves the coupling of the amide with 3-(4-chlorophenyl)prop-2-enoyl chloride under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to form the corresponding amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: this compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer and inflammatory diseases.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl group is known to enhance binding affinity to certain proteins, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
  • N-[4-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide
  • N-[4-[[(E)-3-(4-methylphenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide

Uniqueness

N-(4-{[3-(4-chlorophenyl)acryloyl]amino}phenyl)-2-furamide is unique due to the presence of the chlorophenyl group, which imparts specific electronic properties and enhances its binding affinity to certain biological targets. This makes it a valuable compound for drug development and other applications.

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

N-[4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H15ClN2O3/c21-15-6-3-14(4-7-15)5-12-19(24)22-16-8-10-17(11-9-16)23-20(25)18-2-1-13-26-18/h1-13H,(H,22,24)(H,23,25)/b12-5+

InChI Key

OWTOMAYMZDSJHX-LFYBBSHMSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Isomeric SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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